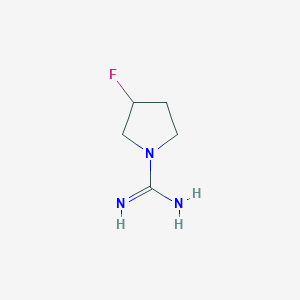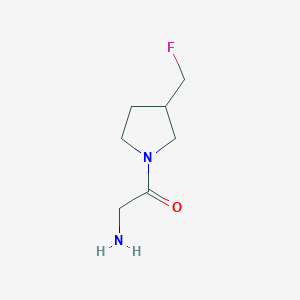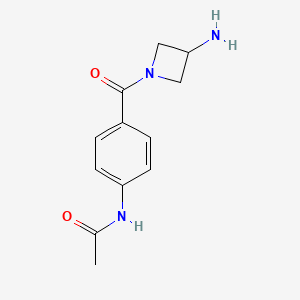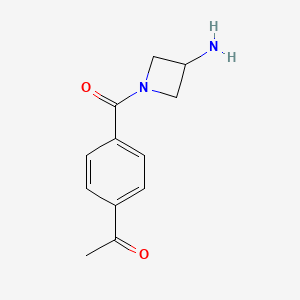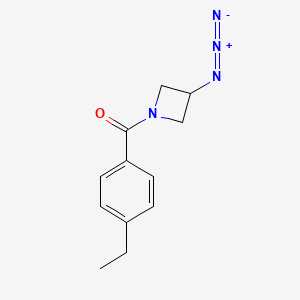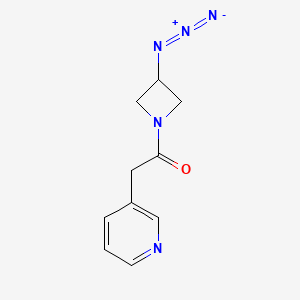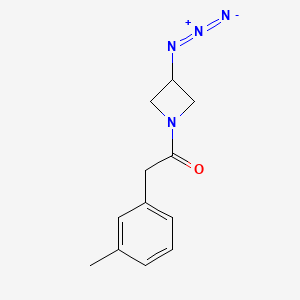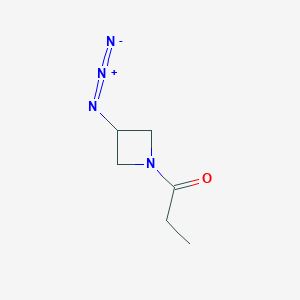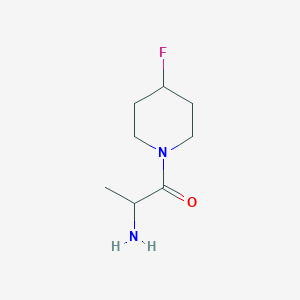
2-氨基-1-(4-氟哌啶-1-基)丙-1-酮
描述
2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H15FN2O and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
哌啶衍生物,包括2-氨基-1-(4-氟哌啶-1-基)丙-1-酮,在抗癌治疗中显示出前景。它们表现出多种生物活性,可以干扰癌细胞增殖和转移。 氟化哌啶部分可以增强抗癌药物的药代动力学性质,可能导致更有效的治疗 .
抗病毒治疗
哌啶衍生物的结构特征使它们成为抗病毒药物开发的合适候选者。它们与病毒蛋白相互作用的能力可以抑制各种病毒的复制。 对诸如2-氨基-1-(4-氟哌啶-1-基)丙-1-酮之类的化合物的研究可能导致针对病毒感染的新治疗方法 .
抗菌和抗真菌剂
哌啶基化合物已被用作抗菌和抗真菌剂,因为它们能够破坏微生物细胞壁并抑制必需酶。 添加氟原子可以增强这些性质,使2-氨基-1-(4-氟哌啶-1-基)丙-1-酮成为开发新的抗菌药物的宝贵化合物 .
止痛药和消炎药
哌啶衍生物的止痛和消炎特性已有充分的记载。它们可以调节疼痛通路并减少炎症,使它们在治疗关节炎和神经性疼痛等疾病中发挥作用。 2-氨基-1-(4-氟哌啶-1-基)丙-1-酮的氟化哌啶结构可用于创造更有效和更具选择性的药物 .
降压作用
哌啶衍生物可以作用于心血管系统以降低血压。它们可以通过影响钙通道或肾上腺素能受体来实现这一点。 研究2-氨基-1-(4-氟哌啶-1-基)丙-1-酮之类的化合物可能会导致新的降压药物 .
抗阿尔茨海默病
与阿尔茨海默病相关的认知下降可以通过哌啶衍生物来解决,哌啶衍生物可以影响大脑中的神经递质系统。 对2-氨基-1-(4-氟哌啶-1-基)丙-1-酮的研究可能会揭示针对神经退行性疾病的新治疗策略 .
抗精神病性质
哌啶衍生物已知具有抗精神病作用,可能是通过与多巴胺受体的相互作用来实现的。这使它们成为治疗精神疾病的有趣候选者。 2-氨基-1-(4-氟哌啶-1-基)丙-1-酮的特定性质可以用来开发新的抗精神病药物 .
抗凝血剂的使用
哌啶环可以在具有抗凝血活性的化合物中找到,这些化合物对于预防血栓形成至关重要。 2-氨基-1-(4-氟哌啶-1-基)丙-1-酮的独特结构可能有助于发现更安全、更有效的抗凝血剂 .
属性
IUPAC Name |
2-amino-1-(4-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNWKNWXLABJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



